1-(5,6-Dimethyl-1,2,4-triazin-3-yl)-3-phenylurea
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Overview
Description
1-(5,6-Dimethyl-1,2,4-triazin-3-yl)-3-phenylurea is a chemical compound that belongs to the class of triazine derivatives It is characterized by the presence of a triazine ring substituted with dimethyl groups at positions 5 and 6, and a phenylurea moiety at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-Dimethyl-1,2,4-triazin-3-yl)-3-phenylurea typically involves the reaction of 5,6-dimethyl-1,2,4-triazine-3-amine with phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(5,6-Dimethyl-1,2,4-triazin-3-yl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The triazine ring can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted triazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are often conducted in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Oxidized triazine derivatives.
Reduction: Reduced triazine derivatives.
Substitution: Substituted triazine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of 1-(5,6-Dimethyl-1,2,4-triazin-3-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(5,6-Dimethyl-1,2,4-triazin-3-yl)-3-phenylurea can be compared with other similar compounds, such as:
1-(5,6-Dimethyl-1,2,4-triazin-3-yl)-2-methyl-1H-benzimidazole: Another triazine derivative with different substituents, which may exhibit distinct chemical and biological properties.
1-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperidine-4-carboxylic acid: A related compound with a piperidine moiety, which may have different applications and mechanisms of action.
The uniqueness of this compound lies in its specific structure and the resulting properties, which can be tailored for various applications through chemical modifications and functionalization.
Properties
IUPAC Name |
1-(5,6-dimethyl-1,2,4-triazin-3-yl)-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O/c1-8-9(2)16-17-11(13-8)15-12(18)14-10-6-4-3-5-7-10/h3-7H,1-2H3,(H2,13,14,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOXOYKPKURHEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC(=N1)NC(=O)NC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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